molecular formula C4H10ClNO3 B2970057 2-(2-Aminoethoxy)acetic acid hydrochloride CAS No. 81142-16-7

2-(2-Aminoethoxy)acetic acid hydrochloride

Cat. No.: B2970057
CAS No.: 81142-16-7
M. Wt: 155.58
InChI Key: IVTUZBXDJSWUTI-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)acetic acid hydrochloride is an organic compound with the molecular formula C6H14ClNO4. It is a heterobifunctional polyethylene glycol linker containing an amino group and a carboxylic acid group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Biochemical Analysis

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Aminoethoxy)acetic acid hydrochloride may change over time. It has been observed that the compound has good solubility in water , suggesting it may be stable in aqueous solutions. Information on its degradation and long-term effects on cellular function in in vitro or in vivo studies is limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Aminoethoxy)acetic acid hydrochloride involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

    Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure high yield and purity.

    Use of Catalysts: Employing catalysts to accelerate the reactions and improve efficiency.

    Purification Steps: Implementing purification techniques such as crystallization and filtration to obtain the final product with high purity[][3].

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminoethoxy)acetic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethoxy)acetic acid hydrochloride is unique due to its heterobifunctional nature, containing both an amino group and a carboxylic acid group. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-(2-aminoethoxy)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTUZBXDJSWUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81142-16-7
Record name 2-(2-aminoethoxy)acetic acid hydrochloride
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